Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action can also be influenced by the biochemical pathways it affects. For example, if the compound inhibits a particular enzyme, it could disrupt a biochemical pathway, leading to changes in the production of certain molecules within the cell .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate access. This inhibition can lead to changes in gene expression and subsequent cellular responses. Furthermore, it can also activate certain enzymes, leading to enhanced catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the reaction of quinoline derivatives with benzyl halides and ethyl esters under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This method yields the corresponding tricyclic indole, which can be further modified to obtain the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinoline compounds with various functional groups.
Scientific Research Applications
Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
4-Hydroxy-2-quinolones: Synthesized through similar methods and exhibit various biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: Shares structural similarities and is used in different chemical and biological applications.
Uniqueness
Ethyl 3-benzyl-1,2,3,4-tetrahydro-3-quinolinecarboxylate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 3-benzyl-2,4-dihydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-18(21)19(12-15-8-4-3-5-9-15)13-16-10-6-7-11-17(16)20-14-19/h3-11,20H,2,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMYCZNRJXTSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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